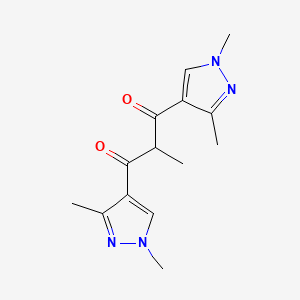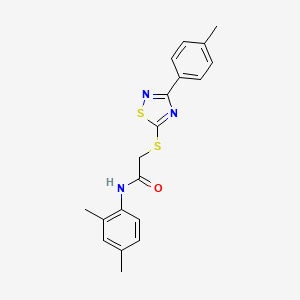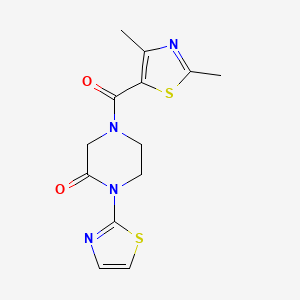
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione, commonly known as DMPD, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DMPD is a diketone compound that contains two pyrazole rings and a methylpropane chain. It has a molecular formula of C17H24N4O2 and a molecular weight of 316.4 g/mol.
Mécanisme D'action
The mechanism of action of DMPD is not fully understood. However, it is believed that DMPD acts as a chelating agent and forms stable complexes with metal ions. This property makes it useful in various chemical reactions and as a ligand in coordination chemistry.
Biochemical and Physiological Effects:
DMPD has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and has a low level of toxicity in animal studies. It is also not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
DMPD has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that is readily available. It is also relatively inexpensive compared to other reagents and compounds used in organic synthesis. However, DMPD has some limitations, such as its limited solubility in some solvents and its sensitivity to moisture and air.
Orientations Futures
There are several future directions for research on DMPD. One area of research is the development of new synthetic methods for DMPD and its derivatives. Another area of research is the investigation of its potential use as a catalyst in various chemical reactions. Additionally, the development of new applications for DMPD in the field of coordination chemistry and organic synthesis is an area of interest. Finally, the investigation of the biochemical and physiological effects of DMPD is an area that requires further research.
Méthodes De Synthèse
The synthesis of DMPD involves the condensation of 1,3-dimethyl-1H-pyrazol-4-amine with 2,4-pentanedione in the presence of a base catalyst. The reaction yields DMPD as a yellow crystalline solid with a high purity level.
Applications De Recherche Scientifique
DMPD has been extensively studied for its potential use in various scientific research applications. One of the main applications of DMPD is in the field of organic synthesis, where it is used as a reagent for the synthesis of various organic compounds. It has also been used as a ligand in coordination chemistry and as a catalyst in various chemical reactions.
Propriétés
IUPAC Name |
1,3-bis(1,3-dimethylpyrazol-4-yl)-2-methylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-8(13(19)11-6-17(4)15-9(11)2)14(20)12-7-18(5)16-10(12)3/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHCSIOCPKWVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C(C)C(=O)C2=CN(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate](/img/structure/B2818030.png)

![N-benzyl-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2818035.png)

![1-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2818037.png)

![6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2818039.png)



![2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2818047.png)
![3-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2818048.png)